Peptide SynthesisCombinatorial ChemistryQuality Control
Standard Fmoc-amino acids are incompatible with the synthesis of C-terminal peptide alcohols. Fmoc-L-leucinol solves this by providing a free hydroxyl group for direct resin loading via Fmoc/tBu SPPS, as validated by Ferrer-Gago et al. This enables efficient production of bioactive peptides like octreotide without post-cleavage reduction.
- ≥98% HPLC purity minimizes side reactions and simplifies product isolation.
- Base-labile Fmoc protection ensures full orthogonality with standard acid-labile side-chain protecting groups.
- Consistent L-stereochemistry verified by optical rotation, guaranteeing batch-to-batch reproducibility for SAR studies.
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
CAS No.139551-83-0
Cat. No.B557444
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-L-leucinol (CAS 139551-83-0), also known as Fmoc-Leu-ol, is an N-terminally 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino alcohol derived from L-leucine . It is a fundamental building block in solid-phase peptide synthesis (SPPS) and combinatorial chemistry, where its protected amino group and free hydroxyl functionality enable the stepwise construction of complex peptide backbones and peptidomimetics . The compound is supplied as a white to off-white crystalline powder with a typical purity of ≥98% (HPLC) and is stored at 2-8°C for stability .
SelectionN-Fmoc protected amino alcohol (L-leucinol) building block
Use ContextCombinatorial library construction, SAR exploration
Why Fmoc-L-leucinol Cannot Be Replaced
Generic substitution of Fmoc-L-leucinol with seemingly analogous compounds such as Fmoc-L-leucine, Boc-L-leucinol, or Cbz-L-leucinol is scientifically inadvisable due to fundamental differences in chemical reactivity, protecting group orthogonality, and stereochemical integrity. Fmoc-L-leucinol uniquely combines a base-labile Fmoc amine protection with a free, reactive hydroxyl group, enabling direct loading onto functionalized resins for the synthesis of C-terminal peptide alcohols via Fmoc/tBu strategies—a pathway inaccessible to its carboxylic acid counterpart, Fmoc-L-leucine [1]. Furthermore, the choice between Fmoc and Boc or Cbz protecting groups dictates the entire synthetic workflow: Fmoc is removed under mild basic conditions (piperidine), orthogonal to acid-labile side-chain protections, whereas Boc and Cbz require acidic or hydrogenolytic cleavage, respectively, rendering them incompatible with standard Fmoc-SPPS protocols . Lastly, the stereochemical configuration (L- vs. D-) directly impacts peptide conformation and biological activity; substituting L-leucinol with its D-enantiomer introduces structural alterations that can abolish target binding, as demonstrated in numerous structure-activity relationship studies [2].
!Fmoc-L-leucine (carboxylic acid) lacks a free hydroxyl and may not support direct C-terminal alcohol synthesis via resin loading.
!Boc-L-leucinol requires acidic deprotection; orthogonal to Fmoc/tBu protocols and may shift side-chain protection strategy.
!D-enantiomer alters stereochemical configuration; reported SAR evidence indicates binding can be abolished.
[1] Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2019). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 25(68), 15548-15554. https://doi.org/10.1002/chem.201903965 View Source
[2] Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. View Source
Fmoc-L-leucinol Differentiation Evidence
HPLC Purity vs. Cbz-L-leucinol
Fmoc-L-leucinol is routinely supplied with a purity of ≥98% as determined by HPLC . In contrast, the closely related benzyloxycarbonyl-protected analog, Cbz-L-leucinol, is commercially available at a lower standard purity of 95% . This 3-percentage-point differential in purity translates to a 60% reduction in the potential impurity burden (from 5% to 2% total impurities) when utilizing Fmoc-L-leucinol in critical synthetic steps.
HPLC PurityReported
Fmoc-L-leucinol ≥98%
Cbz-L-leucinol 95%
~60% lower impurity burden vs. comparator
Higher purity supports reduced side-reaction risk in critical couplings.
Commercial vendor specifications; HPLC analysis per manufacturer's methods
Why This Matters
Higher purity reduces side reactions and simplifies purification of the final peptide product, which is critical for reproducibility in both research and process chemistry.
Peptide SynthesisCombinatorial ChemistryQuality Control
Fmoc/tBu Peptide Alcohol Synthesis vs. Boc-Leucinol
Fmoc-L-leucinol has been explicitly validated as a substrate in a 'first straightforward Fmoc/tBu synthesis of peptide alcohols starting from a pre-loaded resin' [1]. This methodology, published in 2019, provides a direct, resin-bound route to peptide alcohols like octreotide and alamethicin [1]. In contrast, the Boc-protected analog, Boc-L-leucinol, is primarily documented as a precursor to α-methyl amines and homo-β-amino acids, not for the same direct SPPS application due to the acid-lability of the Boc group, which is incompatible with tBu-type side-chain protections .
Synthetic MethodologyClass-level
Fmoc-L-leucinol validated in Fmoc/tBu peptide alcohol SPPS (octreotide, alamethicin).
Boc-L-leucinol no reported application in this specific resin-loading strategy.
Literature-supported choice for direct C-terminal alcohol incorporation.
Boc analogs would require re-engineering of protection scheme.
Validated Application in Fmoc/tBu Solid-Phase Peptide Alcohol Synthesis
Target Compound Data
Demonstrated; used in synthesis of octreotide and alamethicin peptide alcohols
Comparator Or Baseline
Boc-L-leucinol: No reported application in this specific Fmoc/tBu resin-loading strategy
Quantified Difference
Not applicable (qualitative difference in synthetic methodology compatibility)
Conditions
Solid-phase synthesis on functionalized Rink, Ramage, and Sieber-chloride resins
Why This Matters
For chemists employing standard Fmoc/tBu SPPS protocols, Fmoc-L-leucinol is the proven, literature-supported choice for incorporating a C-terminal alcohol moiety, whereas Boc-protected analogs would necessitate a complete re-engineering of the protection scheme.
[1] Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2019). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 25(68), 15548-15554. https://doi.org/10.1002/chem.201903965 View Source
Optical Rotation and Stereochemical Purity
The specific optical rotation of Fmoc-L-leucinol is consistently reported as [α]D20 = -22 ± 2° (c=1 in DMF) . In contrast, the unprotected amino acid derivative Fmoc-L-leucine exhibits a more negative rotation of approximately -25° (c=1 in DMF) . While the D-enantiomer, Fmoc-D-leucinol, has a rotation of similar magnitude but opposite sign (positive) , the subtle 3-degree difference between Fmoc-L-leucinol and Fmoc-L-leucine underscores the impact of the C-terminal functional group on chiroptical properties. This parameter serves as a sensitive quality control metric; deviations from the specified range may indicate racemization or the presence of the incorrect enantiomer, which is particularly crucial given that the D-leucine moiety can drastically alter peptide bioactivity .
Optical RotationReported
Fmoc-L-leucinol [α]D20 = -22 ± 2°
Fmoc-L-leucine ~ -25°
~3° difference due to C-terminal functionality
Enables rapid stereochemical identity verification before peptide assembly.
Deviation may indicate racemization or incorrect enantiomer.
Chiral PurityStereochemistryPeptide Conformation
Evidence Dimension
Specific Optical Rotation [α]D20
Target Compound Data
-22 ± 2° (c=1 in DMF)
Comparator Or Baseline
Fmoc-L-leucine: -25° (c=1 in DMF)
Quantified Difference
Absolute difference of ~3°
Conditions
Measured at 20°C in DMF at a concentration of 1 g/100 mL
Why This Matters
Optical rotation is a rapid, non-destructive assay for verifying the stereochemical identity and enantiomeric excess of a chiral building block prior to its incorporation into a high-value peptide sequence, mitigating the risk of synthesizing an inactive diastereomer.
Chiral PurityStereochemistryPeptide Conformation
Lower Melting Point Range vs. Fmoc-L-leucine Indicating Different Physical Form and Handling
Fmoc-L-leucinol exhibits a melting point range of 131-134 °C , whereas its carboxylic acid counterpart, Fmoc-L-leucine, melts at a significantly higher range of 152-156 °C . This 21-25 °C lower melting point for Fmoc-L-leucinol reflects its nature as a neutral alcohol rather than a carboxylic acid, which can form stronger intermolecular hydrogen bonds. This difference has practical implications for pre-activation and coupling steps in automated peptide synthesizers, as the compound's thermal behavior may influence its dissolution rate in DMF or DCM and its stability during storage at ambient temperatures.
Melting PointReported
Fmoc-L-leucinol 131–134 °C
Fmoc-L-leucine 152–156 °C
21–25 °C lower
Distinct thermal profile aids identity confirmation and inventory control.
Useful to prevent mix-up with more common amino acid analog.
Capillary melting point apparatus; literature values from vendor specifications
Why This Matters
A well-defined and consistent melting point range is a routine quality control indicator for identity and purity; the distinct value for Fmoc-L-leucinol helps prevent mix-ups with its more common amino acid analog during procurement and inventory management.
As validated by Ferrer-Gago et al. (2019) [1], Fmoc-L-leucinol is the substrate of choice for loading onto functionalized resins to produce peptide alcohols via a direct Fmoc/tBu SPPS strategy. This approach is ideal for medicinal chemists exploring structure-activity relationships (SAR) of peptide-based therapeutics, such as the clinically relevant octreotide, where the C-terminal alcohol is essential for bioactivity. The high purity (≥98%) ensures that side reactions are minimized, facilitating the isolation of the desired peptide alcohol in high yield and purity.
Peptidomimetic Library Construction
The hydrophobic leucine side chain of Fmoc-L-leucinol, combined with its Fmoc-protected amino group, makes it a valuable scaffold for generating libraries of peptidomimetics . Its compatibility with standard Fmoc-based automated peptide synthesizers allows for the efficient, parallel synthesis of diverse compounds. The well-defined optical rotation serves as a critical quality gate, ensuring that the desired L-stereochemistry is maintained across all library members, a key requirement for reproducible biological screening data.
Fmoc-Amino Azides for Oligomeric Ureas
Fmoc-L-leucinol is a documented intermediate for the preparation of Fmoc-protected amino azides . These azides are key monomers for the synthesis of oligomeric ureas and guanidines, which are classes of foldamers and abiotic oligomers with applications in materials science and chemical biology. The ability to source Fmoc-L-leucinol at a consistent high purity (≥98%) is essential for achieving the reproducible polymerization and folding behavior required for these advanced materials.
Application
Selection Property
Validation Focus
C-terminal peptide alcohol SAR studies
Fmoc/tBu compatibility for direct resin loading
Peptide alcohol purity and yield minimization of side reactions
Peptidomimetic library construction
Stereochemical integrity (L-configuration)
Optical rotation and enantiomeric purity verification
Oligomeric urea / foldamer synthesis
High-purity Fmoc-amino azide intermediate
Reproducible polymerization and folding behavior
[1] Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2019). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 25(68), 15548-15554. https://doi.org/10.1002/chem.201903965 View Source
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